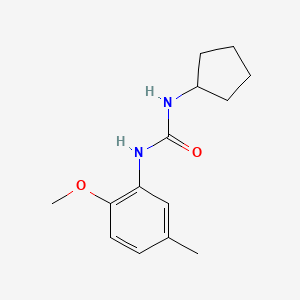![molecular formula C18H18FN3O2 B5304537 N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5304537.png)
N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea, also known as PF-04971729, is a small molecule inhibitor that targets the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a transmembrane protein that is expressed in the nervous system and has been implicated in several neurological disorders, including neuropathic pain, multiple sclerosis, and Alzheimer's disease. PF-04971729 has shown promise as a therapeutic agent for these conditions and has been the subject of extensive scientific research.
作用机制
N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea targets PTPσ, a transmembrane protein that is expressed in the nervous system. PTPσ has been shown to play a role in several neurological disorders, including neuropathic pain, multiple sclerosis, and Alzheimer's disease. N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea inhibits the activity of PTPσ, leading to downstream effects on signaling pathways that are involved in these diseases.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to have several biochemical and physiological effects in preclinical models of neurological disease. These include reducing inflammation, promoting remyelination, and improving neuronal survival. The compound has also been shown to improve behavioral outcomes in animal models of neuropathic pain, multiple sclerosis, and Alzheimer's disease.
实验室实验的优点和局限性
N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified in multi-gram quantities. It has also been extensively studied in preclinical models of neurological disease, with well-established protocols for dosing and administration. However, there are also limitations to its use in laboratory experiments. N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has a relatively short half-life in vivo, which may limit its effectiveness in chronic disease models. It also has limited selectivity for PTPσ, which may lead to off-target effects.
未来方向
There are several future directions for research on N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea. One area of focus is on developing more selective inhibitors of PTPσ, which may reduce off-target effects and improve therapeutic efficacy. Another area of focus is on understanding the molecular mechanisms underlying the effects of N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea, which may lead to the identification of new targets for drug development. Finally, clinical trials of N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea in larger patient populations are needed to determine its safety and efficacy as a therapeutic agent for neurological disease.
合成方法
The synthesis of N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea involves a multi-step process that begins with the reaction of 2-fluoroaniline with 4-nitrophenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to yield the final product. The synthesis has been optimized for high yield and purity, and the compound can be obtained in multi-gram quantities for laboratory use.
科学研究应用
N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been extensively studied in preclinical models of neurological disease, including animal models of neuropathic pain, multiple sclerosis, and Alzheimer's disease. In these studies, N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to improve behavioral outcomes and reduce pathological features of disease. The compound has also been tested in human clinical trials for neuropathic pain, with promising results.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-15-5-1-2-6-16(15)21-18(24)20-14-9-7-13(8-10-14)17(23)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXHDGRYAQAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)phenyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(pyridin-2-ylmethyl)pyridin-2-amine](/img/structure/B5304467.png)
![ethyl 5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304478.png)

![1-(3-chlorophenyl)-6,7-dimethoxy-2-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5304484.png)
![2-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5304489.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5304493.png)




![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5304548.png)
![1-allyl-4-[(4-bromophenyl)acetyl]piperazine](/img/structure/B5304550.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5304559.png)